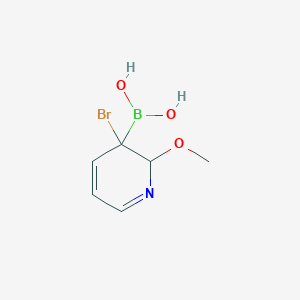
3-Bromo-2-methoxy-pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxy-pyridine-3-boronic acid is an organic compound featuring a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 3rd position and a methoxy group at the 2nd position introduces unique reactivity and functionality to the molecule. The boronic acid group at the 3rd position is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-pyridine-3-boronic acid typically involves several key steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-methoxy-pyridine-3-boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
3-Bromo-2-methoxy-pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds with potential medicinal properties.
Biology: The compound can be used in the design of molecular probes and sensors due to its ability to form specific interactions with biological molecules.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxy-pyridine-3-boronic acid primarily involves its participation in coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The presence of the methoxy group can influence the reactivity and stability of the compound by donating electron density to the pyridine ring.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
3-Pyridineboronic acid pinacol ester: A more stable derivative used in similar coupling reactions.
Uniqueness: 3-Bromo-2-methoxy-pyridine-3-boronic acid is unique due to the combination of the bromine atom and methoxy group, which enhances its reactivity and versatility in organic synthesis compared to other pyridine boronic acids.
Propriétés
Formule moléculaire |
C6H9BBrNO3 |
|---|---|
Poids moléculaire |
233.86 g/mol |
Nom IUPAC |
(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3 |
Clé InChI |
FRBXGPUPVOOSFB-UHFFFAOYSA-N |
SMILES canonique |
B(C1(C=CC=NC1OC)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


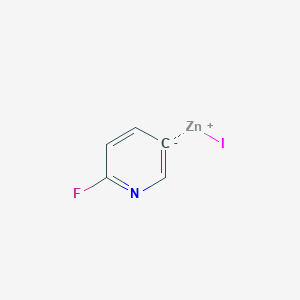
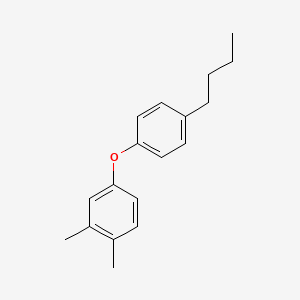
![1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene](/img/structure/B14118081.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)

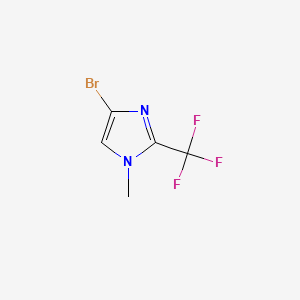
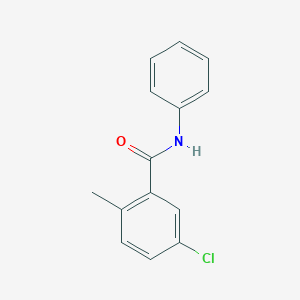

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)


![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
